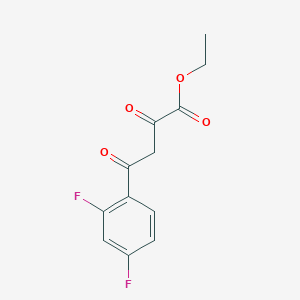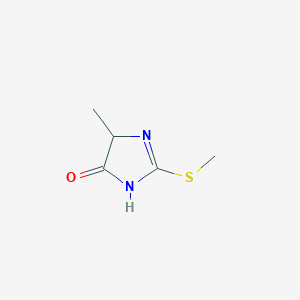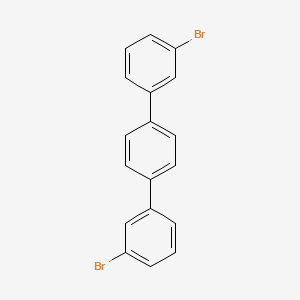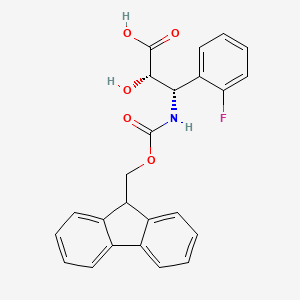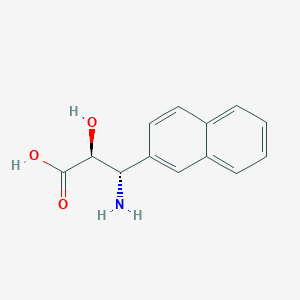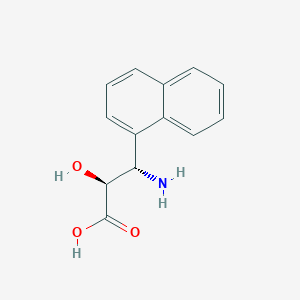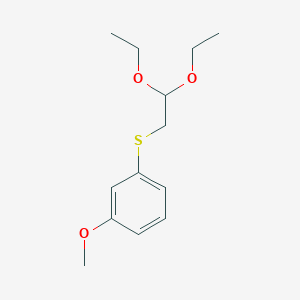
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane
概要
説明
“(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”, also known as DMEP, is an organosulfur compound with the chemical formula C13H20O3S1. It has a molecular weight of 256.36 g/mol1.
Synthesis Analysis
The synthesis routes of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” involve detailed experiments and outcomes2. However, the specific details of these synthesis routes are not available in the search results.
Molecular Structure Analysis
The molecular structure of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” is based on its chemical formula C13H20O3S1. Unfortunately, the specific details about its molecular structure are not available in the search results.
Chemical Reactions Analysis
The chemical reactions involving “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not explicitly mentioned in the search results. However, ethers like this compound can undergo a variety of reactions, including cleavage and deprotection3.Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 256.36 g/mol1.科学的研究の応用
Enzyme Inhibition Studies :
- The compound has been investigated for its role in inhibiting enzymes like 3-Mercaptopyruvate sulfurtransferase (3MST), which is involved in hydrogen sulfide (H2S) and sulfane sulfur production. Such studies are significant for understanding and manipulating physiological processes regulated by these sulfur species (Hanaoka et al., 2017).
Chemical Synthesis and Structure Analysis :
- Research on the synthesis and characterization of sulfane sulfur-containing compounds, including those similar to (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, helps in understanding their molecular structures and properties. These insights are crucial for developing new materials and pharmaceuticals (Szabó et al., 1997).
Cellular Signaling and Redox Biology :
- Studies on sulfane sulfur compounds contribute to our understanding of cellular signaling and redox biology. These compounds, including variations of (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane, are linked to protein thiol oxidation and may play a role in cellular signaling processes (Greiner et al., 2013).
Material Science Applications :
- The synthesis of sulfur-containing compounds like (2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane is relevant for developing materials with unique properties, such as high refractive indices and low birefringence, which have applications in optics and electronics (Tapaswi et al., 2015).
Cancer Research and Therapy :
- Some research has explored the use of sulfanyl compounds in cancer research, studying their cytotoxic effects on cancer cell lines. This line of research holds potential for developing new anticancer drugs (Barreiro et al., 2014).
Molecular Imaging and Detection :
- The compound's variants are used in developing fluorescent probes for detecting and imaging sulfane sulfur in biological systems. These probes are crucial for studying the physiological and pathological functions of sulfur compounds in live cells and organisms (Han et al., 2018).
Safety And Hazards
The safety and hazards associated with “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.
将来の方向性
The future directions for the use and study of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane” are not specified in the search results. However, given its chemical structure, it could potentially be used in a variety of chemical reactions and processes.
Please note that this analysis is based on the available search results and may not cover all aspects of “(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane”. For more detailed information, please refer to specific scientific literature and resources.
特性
IUPAC Name |
1-(2,2-diethoxyethylsulfanyl)-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-15-13(16-5-2)10-17-12-8-6-7-11(9-12)14-3/h6-9,13H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMQCYBZTUPOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSC1=CC=CC(=C1)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545712 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Diethoxyethyl)(3-methoxyphenyl)sulfane | |
CAS RN |
96803-85-9 | |
| Record name | 1-[(2,2-Diethoxyethyl)sulfanyl]-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30545712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2,2'-Bipyridine]-4,6'-diamine](/img/structure/B3059217.png)
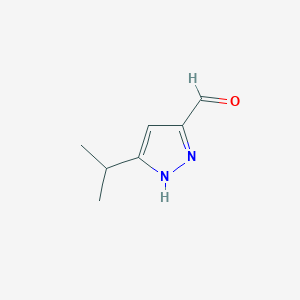
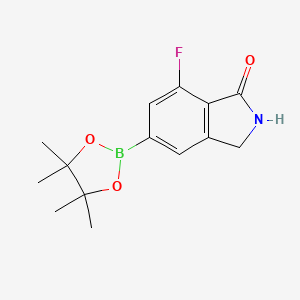
![Acetic acid, [[(2-hydroxyphenyl)amino]sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B3059223.png)
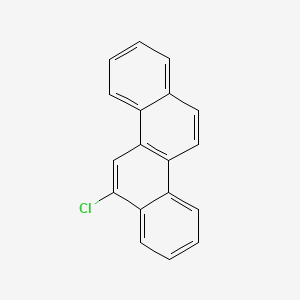
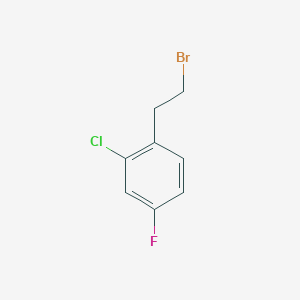
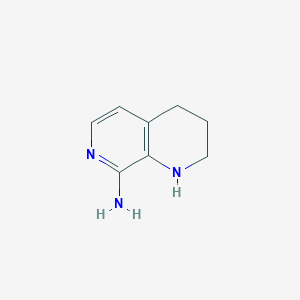
![5-Benzo[1,3]dioxol-5-YL-3,4-dihydro-2H-pyrrole](/img/structure/B3059228.png)
